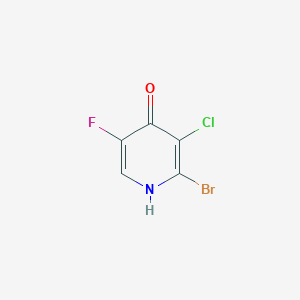

2-Bromo-3-chloro-5-fluoropyridin-4-ol

説明

Data Table 1: Tautomeric and Protonation Properties

| Property | Enol Form | Keto Form |

|---|---|---|

| Dominant pH Range | Neutral to acidic | Neutral to basic |

| Stabilizing Factors | Hydrogen bonding | Resonance conjugation |

| Reactivity | Electrophilic aromatic substitution | Nucleophilic carbonyl addition |

特性

IUPAC Name |

2-bromo-3-chloro-5-fluoro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFNO/c6-5-3(7)4(10)2(8)1-9-5/h1H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALIASMLNRBJEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=C(N1)Br)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-5-fluoropyridin-4-ol typically involves multi-step reactions starting from pyridine derivatives. One common method includes the halogenation of pyridine rings using reagents such as bromine, chlorine, and fluorine sources under controlled conditions. For example, the fluorination of pyridine can be achieved using complex aluminum fluoride and copper fluoride at high temperatures (450–500°C) . The bromination and chlorination steps can be carried out using bromine and chlorine gas or their respective halogenating agents.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-3-chloro-5-fluoropyridin-4-ol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For instance, palladium-catalyzed coupling reactions, such as Suzuki coupling, are often employed to introduce specific halogen atoms onto the pyridine ring .

化学反応の分析

Types of Reactions

2-Bromo-3-chloro-5-fluoropyridin-4-ol undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki and Negishi couplings, are commonly used to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the pyridine ring or the attached halogen atoms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Suzuki Coupling: Boronic acids or esters in the presence of palladium catalysts and bases like potassium phosphate.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with phenylboronic acid can yield 5-fluoro-2-phenylpyridine .

科学的研究の応用

2-Bromo-3-chloro-5-fluoropyridin-4-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the development of bioactive compounds and as a building block for drug discovery.

Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of medicinal compounds.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of 2-Bromo-3-chloro-5-fluoropyridin-4-ol depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. The halogen atoms can enhance the compound’s binding affinity and specificity towards these targets, thereby modulating biological pathways. For instance, fluorine atoms are known to increase the metabolic stability and lipophilicity of compounds, which can improve their pharmacokinetic properties .

類似化合物との比較

Structural Analogues and Substituent Effects

The table below compares 2-Bromo-3-chloro-5-fluoropyridin-4-ol with structurally related pyridine derivatives, focusing on substituent positions, molecular properties, and inferred reactivity:

Key Observations from Comparative Analysis

Hydroxyl Group Position: The hydroxyl group at position 4 in the target compound distinguishes it from analogues like 2-Chloro-3-bromo-5-hydroxypyridine (hydroxyl at 5) and 2-Amino-5-bromo-4-fluoropyridin-3-ol (hydroxyl at 3) . Position 4 hydroxylation increases acidity (pKa ~8–9) compared to position 3 or 5, favoring deprotonation in aqueous environments.

Halogenation Patterns: The combination of bromine (electron-withdrawing) at position 2 and chlorine (moderately electron-withdrawing) at position 3 creates a synergistic electronic effect, activating the pyridine ring for nucleophilic substitution at position 4 or 6 . Fluorine at position 5 enhances metabolic stability compared to non-fluorinated analogues like 5-Bromo-2-chloropyridin-3-ol .

Functional Group Variations: Methoxy or amino substituents (e.g., 2-Bromo-5-iodo-3-methoxypyridin-4-ol and 2-Amino-5-bromo-4-fluoropyridin-3-ol ) alter reactivity profiles. Methoxy groups reduce electrophilicity, whereas amino groups enable coupling reactions.

Fluorinated Derivatives :

- Compounds like 6-Bromo-4-(difluoromethyl)-5-(trifluoromethyl)pyridin-2-ol exhibit enhanced lipophilicity and resistance to oxidation due to multiple fluorine atoms, but their steric bulk may limit synthetic utility compared to the target compound.

Q & A

Q. What are the optimal synthetic routes for 2-bromo-3-chloro-5-fluoropyridin-4-ol, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves halogenation and hydroxylation of pyridine precursors. For example, bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) under controlled temperatures (0–5°C), while chlorination may require sulfuryl chloride (SO₂Cl₂) in anhydrous dichloromethane. Fluorination at the 5-position often employs DAST (diethylaminosulfur trifluoride) or Selectfluor reagents. To optimize yields:

- Use inert atmospheres (Ar/N₂) to minimize side reactions.

- Monitor reaction progress via TLC or HPLC.

- Adjust stoichiometry (e.g., 1.2 equivalents of halogenating agents) to ensure complete substitution.

Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical .

Q. How should researchers characterize the purity and structural integrity of 2-bromo-3-chloro-5-fluoropyridin-4-ol?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Verify substitution patterns (e.g., downfield shifts for electronegative substituents like Cl and F).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) with <2 ppm error.

- X-ray Diffraction : Resolve crystal structure to confirm regiochemistry (as demonstrated for related fluoropyridines in Acta Crystallographica studies) .

- Elemental Analysis : Ensure ≤0.4% deviation for C, H, N, and halogens.

Q. What safety protocols are essential when handling 2-bromo-3-chloro-5-fluoropyridin-4-ol?

- Methodological Answer : Follow hazard mitigation strategies for halogenated pyridines:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

- Waste Disposal : Segregate halogenated waste in labeled containers for incineration .

Advanced Research Questions

Q. How can computational methods (e.g., DFT calculations) predict the reactivity of 2-bromo-3-chloro-5-fluoropyridin-4-ol in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations can model electronic effects:

- Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., bromine at C2 is prone to Suzuki-Miyaura coupling).

- Analyze HOMO-LUMO gaps to predict stability under catalytic conditions (Pd(PPh₃)₄, Na₂CO₃).

- Validate predictions experimentally by comparing coupling efficiencies with aryl boronic acids under varying temperatures (80–120°C) .

Q. What strategies resolve contradictions in reported biological activities of halogenated pyridinols?

- Methodological Answer : Address discrepancies through systematic SAR studies:

- Varied Substituent Libraries : Synthesize analogs (e.g., replacing Br with I or F with CF₃) and test against target enzymes (e.g., kinases).

- Bioassay Reproducibility : Use standardized protocols (e.g., IC₅₀ measurements in triplicate with positive controls).

- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 743255) to identify outliers .

Q. How does the steric and electronic interplay of substituents influence the compound’s agrochemical potential?

- Methodological Answer : Conduct comparative studies:

- Steric Effects : Compare herbicidal activity of 2-Br-3-Cl-5-F-pyridin-4-ol with its 2-Cl-3-Br analog.

- Electronic Effects : Measure logP values to assess lipophilicity (critical for foliar absorption).

- Field Trials : Evaluate photostability under UV light (λ = 254 nm) and soil half-life (t₁/₂) in loamy substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。